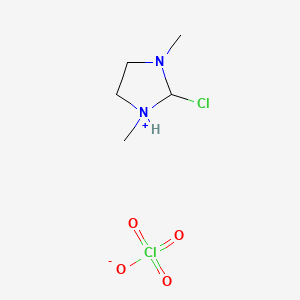
2-Chloro-1,3-dimethylimidazolidin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,3-dimethylimidazolidin-1-ium perchlorate is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-dimethylimidazolidin-1-ium perchlorate typically involves the reaction of 1,3-dimethylimidazolidin-2-one with thionyl chloride, followed by the addition of perchloric acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents include dichloromethane or chloroform.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1,3-dimethylimidazolidin-1-ium perchlorate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.
Reduction Reactions: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: Typical oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an imidazolidin-2-ylamine derivative.
Applications De Recherche Scientifique
2-Chloro-1,3-dimethylimidazolidin-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 2-Chloro-1,3-dimethylimidazolidin-1-ium perchlorate exerts its effects involves its ability to act as an electrophile. The chlorine atom in the compound is highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1,3-dimethylimidazolinium chloride
- 1,3-Dimethyl-2-imidazolidinone
- 2-Chloro-4,5-dihydro-1,3-dimethyl-1H-imidazolium chloride
Uniqueness
2-Chloro-1,3-dimethylimidazolidin-1-ium perchlorate is unique due to its perchlorate anion, which imparts distinct reactivity and stability compared to similar compounds. This makes it particularly valuable in specific synthetic applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
56638-27-8 |
|---|---|
Formule moléculaire |
C5H12Cl2N2O4 |
Poids moléculaire |
235.06 g/mol |
Nom IUPAC |
2-chloro-1,3-dimethylimidazolidin-1-ium;perchlorate |
InChI |
InChI=1S/C5H11ClN2.ClHO4/c1-7-3-4-8(2)5(7)6;2-1(3,4)5/h5H,3-4H2,1-2H3;(H,2,3,4,5) |
Clé InChI |
FNIVOEXAUOZAIJ-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1CCN(C1Cl)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14626801.png)
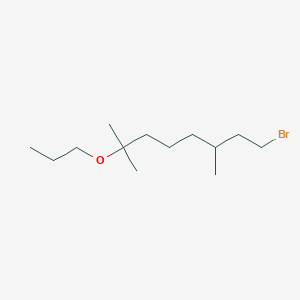
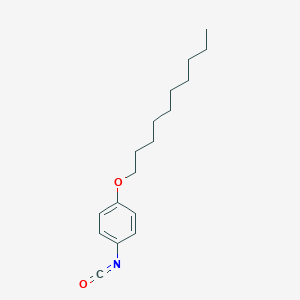
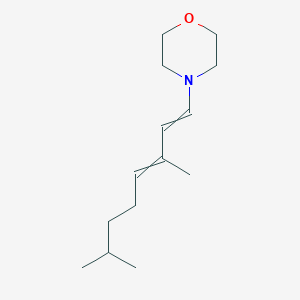
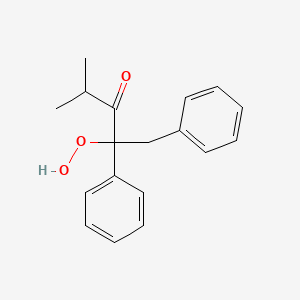
![Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate](/img/structure/B14626837.png)
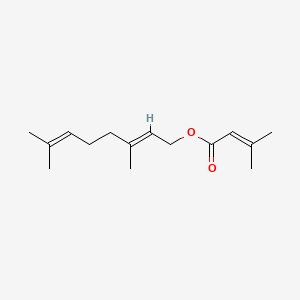

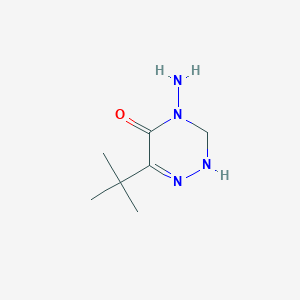


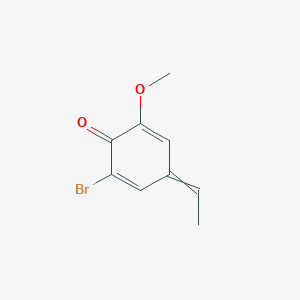
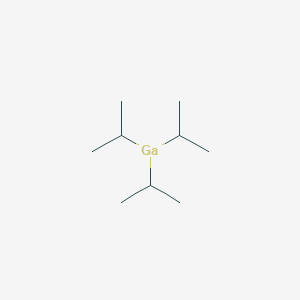
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
